
6-Desoxygalactose; L-(-)-Fucose; L-Galactomethylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Desoxygalactose, also known as L-(-)-Fucose or L-Galactomethylose, is a naturally occurring deoxy sugar. It is a constituent of various glycoproteins and glycolipids and plays a crucial role in biological processes such as cell-cell recognition and signaling. This compound is found in a variety of organisms, including bacteria, plants, and animals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Desoxygalactose can be achieved through several methods. One common approach involves the reduction of galactose derivatives. For instance, the reduction of galactose with sodium borohydride in the presence of a suitable catalyst can yield 6-Desoxygalactose. Another method involves the use of enzymatic reactions, where specific enzymes catalyze the conversion of galactose to 6-Desoxygalactose.
Industrial Production Methods
Industrial production of 6-Desoxygalactose typically involves microbial fermentation. Certain strains of bacteria are capable of producing 6-Desoxygalactose through their metabolic pathways. These bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth.
Analyse Des Réactions Chimiques
Types of Reactions
6-Desoxygalactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Produces 6-Desoxygalactonic acid.
Reduction: Produces 6-Desoxygalactitol.
Substitution: Produces halogenated derivatives of 6-Desoxygalactose.
Applications De Recherche Scientifique
6-Desoxygalactose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and inflammatory conditions.
Industry: Used in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Desoxygalactose involves its incorporation into glycoproteins and glycolipids, which are essential for cell-cell recognition and signaling. It interacts with specific receptors on the cell surface, triggering various intracellular pathways. These interactions are crucial for processes such as immune response, cell adhesion, and tissue development.
Comparaison Avec Des Composés Similaires
6-Desoxygalactose is similar to other deoxy sugars such as:
2-Deoxyglucose: Lacks an oxygen atom at the second carbon.
6-Deoxyglucose: Lacks an oxygen atom at the sixth carbon.
L-Rhamnose: Another naturally occurring deoxy sugar.
Uniqueness
What sets 6-Desoxygalactose apart is its specific role in glycoproteins and glycolipids, making it essential for cell-cell recognition and signaling. Its unique structure allows it to participate in specific biochemical pathways that other deoxy sugars may not be involved in.
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m0/s1 |
Clé InChI |
SHZGCJCMOBCMKK-ZZWDRFIYSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


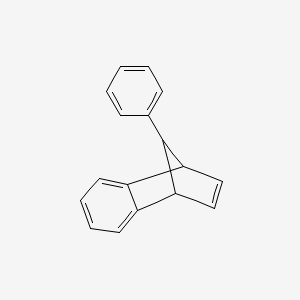
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
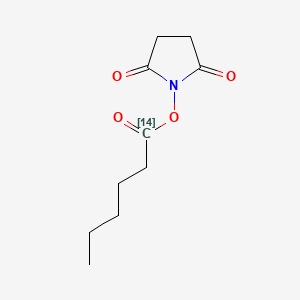
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
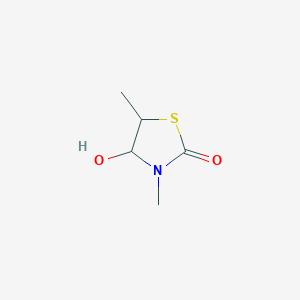
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)

![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
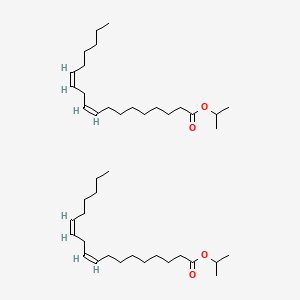

![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
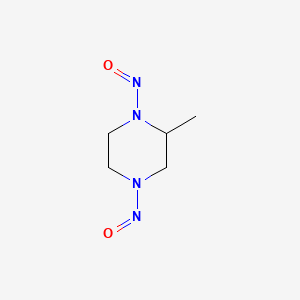
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
